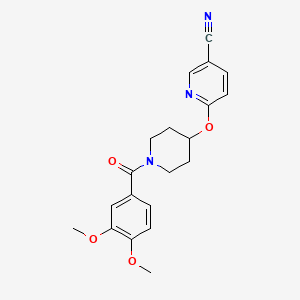
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound with significant potential in various fields such as chemistry, biology, and medicine. Its unique structure comprises a phenyl ring substituted with a methylthio group, a pyridine moiety, and a cyclohexyl unit linked via an oxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions, beginning with the preparation of intermediate compounds. Common synthetic strategies might include:
Formation of the Phenyl and Pyridine Intermediates: : Reacting 3-(Methylthio)phenyl isocyanate with 3-(pyridin-3-yl)-1,2,4-oxadiazole through a nucleophilic addition reaction to form the urethane intermediate.
Cyclohexyl Addition: : Introducing the cyclohexyl unit typically involves reactions such as Grignard reactions or Friedel-Crafts alkylation to form the final compound.
Purification: : Methods such as recrystallization or chromatography are utilized to purify the final product.
Industrial Production Methods
For industrial production, optimization of reaction conditions is critical. This might involve:
Catalysis: : Employing catalysts to improve yields and selectivity.
Reaction Scaling: : Utilizing reactors that allow for temperature and pressure control to scale the synthesis efficiently.
Automation: : Implementing automated systems to maintain consistent quality and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, converting it to sulfoxide or sulfone.
Reduction: : Reduction reactions can target the nitro groups on the phenyl ring, reducing them to amino groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Solvents: : Frequently used solvents include methanol, dichloromethane, and toluene.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Amino-substituted analogs.
Substitution Products: : Various substituted phenyl and pyridine derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for more complex molecules, often in the development of pharmaceuticals or agrochemicals due to its versatile reactive sites.
Biology
In biological research, its derivatives might be investigated for their biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry
Industrially, its properties might make it useful in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism depends on the specific application:
Enzyme Inhibition: : The compound can act by binding to the active site of enzymes, inhibiting their activity.
Receptor Binding: : It can bind to receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)thiazol-2-yl)cyclohexyl)urea
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)tetrazol-5-yl)cyclohexyl)urea
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)imidazol-4-yl)cyclohexyl)urea
Uniqueness
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties not seen in its analogs.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-29-17-9-5-8-16(13-17)23-20(27)25-21(10-3-2-4-11-21)19-24-18(26-28-19)15-7-6-12-22-14-15/h5-9,12-14H,2-4,10-11H2,1H3,(H2,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKALVIHGHTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)


![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)
